Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]-
Description
The compound Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridine ring substituted at the 2-position with an oxazole moiety. The oxazole ring itself is further substituted at the 4-position with a 5-chloro-2-methoxyphenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in molecular switches or pharmaceutical intermediates. The chloro substituent introduces electron-withdrawing effects, while the methoxy group enhances solubility and modulates electronic interactions.
Properties
CAS No. |
502422-47-1 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-14-6-5-10(16)8-11(14)15-18-13(9-20-15)12-4-2-3-7-17-12/h2-9H,1H3 |
InChI Key |
BWGHUEIUTYJJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Biological Activity
Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antitumor properties, interactions with biological targets, and comparative analysis with other similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 288.71 g/mol. Its structure includes a pyridine ring substituted with a 4-oxazolyl group and a 5-chloro-2-methoxyphenyl moiety, which enhances its biological activity by influencing its interaction with various biological targets .
Biological Activity
1. Antitumor Activity
Research indicates that Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]- exhibits significant antitumor properties. The oxazole ring is particularly noteworthy for its role in enhancing the compound's interaction with cancer cell pathways related to proliferation and survival. Studies have shown that this compound can inhibit tumor growth in various cancer models, suggesting its potential as a therapeutic agent .
2. Mechanism of Action
The mechanism through which this compound exerts its antitumor effects involves modulation of key signaling pathways associated with cancer progression. The presence of the oxazole moiety is believed to facilitate binding to specific proteins involved in these pathways, thus altering cellular responses to growth signals.
3. Comparative Analysis
A comparative analysis of Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]- with other pyridine derivatives reveals distinct biological activities. For instance:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl) | Structure | Different substitution pattern on pyridine |
| 2-Amino-5-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | Structure | Contains an amino group that may enhance solubility |
| Imidazo[1,2-b]pyridazines | Structure | Known for high activity against Mycobacterium tuberculosis |
These compounds highlight the diversity within pyridine derivatives while emphasizing the unique combination of functionalities present in Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]-.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, Pyridine, 2-[2-(5-chloro-2-methoxyphenyl)-4-oxazolyl]- was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound interacts with specific protein targets involved in cancer signaling pathways. The findings revealed that it could inhibit the phosphorylation of key proteins associated with cell survival and proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural analogs of Compound A and their properties:
Key Observations:
Core Heterocycles :
- Compound A’s oxazole ring (vs. oxadiazole in the analog from ) reduces nitrogen content but increases aromatic stability. Oxazole’s dual heteroatoms (O, N) enable hydrogen bonding, whereas oxadiazole’s three heteroatoms enhance rigidity and electronic diversity .
- The absence of a heterocycle in 2-(2-methoxyphenyl)pyridine simplifies rotational dynamics, making it more suitable for pH-triggered switching .
Methoxy vs. Hydroxy: Methoxy groups (as in Compound A) resist protonation, enabling reversible switching in neutral-to-basic conditions. Hydroxy analogs (e.g., 2-(2-hydroxyphenyl)pyridine) exhibit pH-dependent tautomerism, limiting unidirectional motion .
Applications :
Mechanistic Insights from Quantum Chemical Calculations
Studies on 2-(2-methoxyphenyl)pyridine derivatives reveal that unidirectional rotation is achievable when fixed on chiral scaffolds (e.g., cyclic peptides). Quantum calculations (B3LYP/6-31G*) show energy barriers of ~5–10 kcal/mol for rotation, with methoxy substituents stabilizing specific dihedral angles (~150°) critical for directional motion . Compound A’s chloro group may further lower rotational energy barriers by polarizing electron density, though experimental validation is needed.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridine protons at δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: ~290.05 for [M+H]⁺) .
- XRD : Single-crystal X-ray diffraction to resolve bond angles and confirm the oxazole-pyridine dihedral angle (~15–20°) .
How can contradictory data on biological activity be resolved?
Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition studies (e.g., IC₅₀ variability) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may alter binding kinetics .
- Assay conditions : pH-dependent protonation of the pyridine ring impacts reactivity (optimize assays at pH 6.5–7.5) .
Resolution Strategy :
Conduct dose-response curves across multiple solvent systems.
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions .
What computational approaches predict reactivity in catalytic applications?
Advanced Research Question
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with oxazole oxygen) .
- Reactivity descriptors : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites. The oxazole C4 position shows high electrophilicity (f⁺ ≈ 0.15) .
- Solvent modeling : COSMO-RS simulations to optimize reaction media (e.g., acetonitrile for SNAr reactions) .
How does structural variation impact pharmacological potential?
Basic Research Question
- Chlorine vs. methoxy substituents : The 5-chloro group enhances lipophilicity (logP ≈ 2.8), while the 2-methoxy group improves metabolic stability .
- Oxazole vs. thiazole analogs : Oxazole derivatives exhibit higher π-π stacking potential (critical for DNA intercalation) but lower solubility .
Screening Protocol :
Assess cytotoxicity (MTT assay) in HEK-293 and HeLa cells.
Evaluate CYP450 inhibition to predict drug-drug interactions .
What strategies optimize reaction yields in large-scale synthesis?
Advanced Research Question
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratio to identify optimal conditions (e.g., 90°C, 5 mol% piperidine, ethanol/water 3:1) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxazole ring hydrolysis) and improve throughput .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
How can conformational analysis explain its material science applications?
Advanced Research Question
- Torsional barriers : The pyridine-oxazole linkage has a rotational barrier of ~8 kcal/mol, enabling rigid backbone integration into MOFs or polymers .
- Thermal stability : TGA data show decomposition onset at 220°C, suitable for high-temperature material composites .
Experimental Design : Pair variable-temperature NMR with DSC to map phase transitions and conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
